4-(Thiolan-3-yloxy)quinazoline
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Overview
Description
“4-(Thiolan-3-yloxy)quinazoline” is a derivative of quinazoline . Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolinones, including “4-(Thiolan-3-yloxy)quinazoline”, can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The quinazolinone skeleton is a common structure found in natural alkaloids and synthetic drugs . In recent years, some quinazolinone derivatives have been found to exhibit good luminescence properties .Chemical Reactions Analysis
The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Scientific Research Applications
Antimalarial Activity
4-(Thiolan-3-yloxy)quinazoline exhibits promising antimalarial properties. Researchers have explored its potential as a novel antimalarial agent, aiming to combat drug-resistant strains of Plasmodium parasites. Mechanistic studies suggest that it interferes with essential metabolic pathways within the parasite, inhibiting its growth and survival .
Antitumor Effects
The compound has also been investigated for its antitumor activity. In preclinical studies, it demonstrated cytotoxic effects against cancer cell lines. Researchers are exploring its potential as a targeted therapy for specific types of tumors, including solid tumors and hematological malignancies. Further studies are needed to elucidate its precise mechanisms of action .
Anticonvulsant Properties
4-(Thiolan-3-yloxy)quinazoline has shown promise as an anticonvulsant agent. Animal models indicate that it can modulate neuronal excitability and reduce seizure activity. Researchers are investigating its use in epilepsy management and related neurological disorders .
Fungicidal Activity
In vitro studies have revealed fungicidal effects of this compound. It inhibits fungal growth by disrupting cell membrane integrity and interfering with essential cellular processes. Its potential as an antifungal agent warrants further exploration, especially against drug-resistant fungal strains .
Antimicrobial Applications
Researchers have explored the compound’s antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Investigations include its use as a potential antibiotic or in combination therapies to enhance efficacy while minimizing resistance development .
Anti-Inflammatory Potential
4-(Thiolan-3-yloxy)quinazoline has been studied for its anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing cytokine production and tissue damage. Researchers are keen on understanding its role in chronic inflammatory conditions and autoimmune diseases .
Future Directions
Quinazolinones, including “4-(Thiolan-3-yloxy)quinazoline”, have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Future research may focus on developing new quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging .
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa at sub-minimum inhibitory concentrations . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
Quinazolinone derivatives have been shown to affect the quorum sensing system inPseudomonas aeruginosa, thereby inhibiting biofilm formation .
Result of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . They also decrease other virulence factors at low concentrations without affecting bacterial growth, indicating their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
properties
IUPAC Name |
4-(thiolan-3-yloxy)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)12(14-8-13-11)15-9-5-6-16-7-9/h1-4,8-9H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIUJCQDMYZVRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiolan-3-yloxy)quinazoline |
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